molecular formula C19H21FN4O2 B1231635 N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide

N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide

Cat. No. B1231635
M. Wt: 356.4 g/mol
InChI Key: FHRUHFWPCWVBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Characterization

  • A study by (K. Sunder & Jayapal Maleraju, 2013) detailed the synthesis of derivatives similar to N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide, emphasizing their potential in anti-inflammatory activities.
  • (H. Richter et al., 2011) discussed the optimization of benzimidazole-based derivatives, focusing on improving their physical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for medical applications.
  • The work of (Deepali B Magadum & G. Yadav, 2018) on chemoselective acetylation processes could be relevant for modifying compounds similar to N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide, aiming at specific therapeutic purposes.

Biological Activities

  • Research by (R. Bhor & K. Sable, 2022) explored the anti-inflammatory activities of benzimidazole derivatives, which may correlate with the activities of N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide.
  • The study of (R. Sawant & D. Kawade, 2011) on benzimidazole-1-acetamide derivatives as potential anthelmintic agents highlights another potential application of related compounds.
  • (L D Wise et al., 1987) examined derivatives of benzimidazole for antipsychotic applications, suggesting a potential area of research for N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide.

Pharmacological Applications

  • A study by (K. Rice et al., 1983) focused on the synthesis of a fluorinated benzomorphan derivative, indicating the potential for creating imaging agents or receptor probes with similar compounds.
  • (M. Uchida et al., 1990) explored benzimidazole derivatives for antiulcer activities, suggesting a potential therapeutic application for similar compounds.

properties

Product Name

N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C19H21FN4O2/c20-15-7-5-14(6-8-15)9-10-21-18(26)13-24-17-4-2-1-3-16(17)23-19(24)22-11-12-25/h1-8,25H,9-13H2,(H,21,26)(H,22,23)

InChI Key

FHRUHFWPCWVBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCCC3=CC=C(C=C3)F)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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